Kuwanon D Structural Differentiation: Tetracyclic Diels–Alder Scaffold vs. Morusin and Kuwanon C
Kuwanon D is a flavanone featuring a C5-isoprenoid (prenyl) substituent at the 3′-position and a fused tetracyclic benzofuro[3,2-b]benzopyran scaffold formed via enzymatic Diels–Alder cycloaddition, as opposed to the simpler tricyclic flavone skeleton of morusin or the distinct cyclization pattern of kuwanon C [1]. This specific Diels–Alder cycloaddition-derived architecture distinguishes Kuwanon D from non-cyclized prenylated flavonoids and even from other kuwanons with different ring-fusion topologies [2].
| Evidence Dimension | Molecular scaffold topology and biosynthetic origin |
|---|---|
| Target Compound Data | Tetracyclic benzofuro[3,2-b]benzopyran Diels–Alder adduct; 3′-prenylated flavanone |
| Comparator Or Baseline | Morusin: tricyclic flavone; Kuwanon C: distinct flavone cyclization; Kuwanon A/B/E/H/J: varied prenylation/cyclization |
| Quantified Difference | Presence vs. absence of Diels–Alder cycloadduct tetracyclic framework; specific 3′-prenylation pattern |
| Conditions | Structural elucidation via NMR and mass spectrometry from Morus alba root bark isolates |
Why This Matters
The unique tetracyclic Diels–Alder scaffold of Kuwanon D determines its specific intermolecular interactions and pharmacokinetic properties, making it chemically distinct from analogs for structure–activity relationship studies and target engagement profiling.
- [1] Human Metabolome Database. Kuwanon D (HMDB0030861). View Source
- [2] Phung TXB, Tran TNL, Dan TTH, Chau VM, Hoang TH, Nguyen TD. Chalcone-derived Diels–Alder adducts as NF-κB inhibitors from Morus alba. Journal of Asian Natural Products Research. 2012;14:596-600. View Source
